Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate
Description
Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 3,4-dimethylphenoxy-acetyl substituent at the N1 position and a methyl ester group at the C3 position of the indole ring.
Properties
IUPAC Name |
methyl 1-[2-(3,4-dimethylphenoxy)acetyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVXZMXRDSJFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The phenoxyacetyl group can be introduced through an acylation reaction using 3,4-dimethylphenoxyacetic acid and a suitable acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is primarily studied for its potential therapeutic properties. The indole core is a well-known pharmacophore that exhibits a range of biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of indole can act as effective anticancer agents. For instance, compounds similar to this compound have shown promise in inhibiting the growth of various cancer cell lines. Research highlights its ability to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains, making it a candidate for further development as an antimicrobial agent .
Biological Research
In addition to its medicinal applications, this compound serves as a valuable tool in biological research.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies. Its structural features allow it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Cellular Mechanism Studies
Researchers have employed this compound to study cellular mechanisms involved in drug resistance and metabolism. By analyzing its effects on specific cellular pathways, scientists can better understand how certain drugs are processed within the body and how resistance may develop .
Material Science
Beyond biological applications, this compound has potential uses in material science.
Polymer Development
The compound's unique chemical structure allows it to be integrated into polymer matrices. This integration can enhance the mechanical properties and thermal stability of materials used in various applications, including coatings and composites .
Nanomaterials
There is ongoing research into using this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions could lead to innovative applications in catalysis and sensor development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in cancer cell lines (e.g., MCF-7) |
| Study B | Antimicrobial Properties | Showed effectiveness against MRSA and other resistant strains |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer progression |
| Study D | Polymer Development | Enhanced mechanical properties when integrated into polymer composites |
Mechanism of Action
The mechanism of action of Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Methyl 1-methyl-β-carboline-3-carboxylate () was synthesized via oxidation using potassium permanganate in DMF, achieving a 71.3% yield after recrystallization. This contrasts with the acetic acid-mediated condensation used for 3-formyl-indole derivatives (), highlighting the role of oxidizing agents in complex heterocycle formation .
- Substituent Impact: The 3,4-dimethylphenoxy group in the target compound may enhance lipophilicity and steric bulk compared to simpler N1-methyl or benzyl groups in analogs like KM-14 or Methyl 1-methyl-1H-indole-3-carboxylate. Such modifications could influence binding affinity to hydrophobic enzyme pockets .
Key Observations :
- Potency Trends : KM-26, with a 3,4-dimethoxyphenyl group, shows superior inhibitory activity (IC50 = 5.6 µM) compared to KM-14 and KM-24, suggesting that electron-donating substituents (e.g., methoxy) enhance interactions with autotaxin’s active site .
- Target Compound Implications: The 3,4-dimethylphenoxy group in the title compound may similarly optimize hydrophobic interactions, though its exact activity remains uncharacterized in the provided evidence.
Crystallographic and Structural Insights
Methyl 1-methyl-1H-indole-3-carboxylate () crystallizes in a monoclinic system with hydrogen bonding between the ester carbonyl (C=O) and adjacent N-H groups, stabilizing a coplanar indole-carboxylate conformation. Key bond lengths include:
- C3–O1 (ester): 1.341 Å
- N1–C10 (methyl): 1.464 Å
Comparison :
Methodological Considerations
Structural refinements for analogs like Methyl 1-methyl-1H-indole-3-carboxylate were performed using SHELX software (), emphasizing the role of crystallography in elucidating substituent effects on molecular geometry .
Biological Activity
Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- CAS Number : Not specifically listed but can be derived from the chemical structure.
The compound is characterized by an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the 3,4-dimethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds with indole scaffolds exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound may similarly affect cancer cells by modulating signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that methyl esters of indole carboxylic acids can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be fully characterized but is a promising area for future research.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of indole derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Parkinson's disease or Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with various receptors, including dopamine and serotonin receptors, affecting neurotransmission and potentially providing neuroprotective effects.
- Oxidative Stress Reduction : Indoles are known for their antioxidant properties, which may contribute to their protective effects in cellular models.
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Neuroprotective Studies :
Q & A
Q. What are the optimized synthetic pathways for Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Coupling of 3,4-dimethylphenoxyacetyl chloride with methyl indole-3-carboxylate precursors. (ii) Protecting group strategies (e.g., acetyl or sulfonyl groups) to prevent side reactions. (iii) Purification via column chromatography or recrystallization using solvents like ethanol-DMF mixtures. Yield optimization focuses on catalyst selection (e.g., DMAP for acylation) and temperature control during reflux. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with indole derivative libraries. Key signals include the acetyl proton (δ ~2.5 ppm) and aromatic protons (δ 6.8–7.9 ppm) .
- X-ray crystallography : Single-crystal diffraction (space group Pbcm, 173 K) reveals planar molecular geometry and intermolecular C–H⋯O hydrogen bonds stabilizing the lattice. Data collection requires a Bruker D8 VENTURE diffractometer .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Monitor degradation via periodic TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can researchers elucidate the interaction mechanisms between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases). Validate with mutagenesis studies to identify critical residues.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized targets on CM5 chips.
- Cellular assays : Dose-response curves (IC50) in HEK293 or HeLa cells with controls (e.g., siRNA knockdown) .
Q. How should contradictions in reported biological activities (e.g., conflicting IC50 values) be resolved?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times.
- Meta-analysis : Compare data across studies using tools like PRISMA. Discrepancies may arise from impurity levels (>95% purity required for reproducibility) .
Q. What structural modifications enhance bioactivity or selectivity?
- Methodological Answer :
- SAR studies : Modify the phenoxyacetyl group (e.g., halogenation at C4 increases kinase inhibition) or indole carboxylate (methyl-to-ethyl ester alters solubility).
- Comparative analysis : Benchmark against analogs like Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (CAS 93957-39-2), which shows improved selectivity for EGFR due to fluorine’s electronegativity .
Key Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid ester hydrolysis .
- Biological Studies : Include positive controls (e.g., staurosporine for kinase assays) and validate purity via LC-MS .
- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like Cambridge Structural Database (CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
